molecular formula C5H8ClN3O B587825 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride CAS No. 1246815-59-7

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride

Cat. No.: B587825
CAS No.: 1246815-59-7
M. Wt: 164.568
InChI Key: ANWMULVRPAUPJT-KLDFHAJVSA-N
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Description

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is a labeled compound used primarily in research settings. It is a derivative of 5-Methyl Cytosine, a modified form of the DNA base cytosine. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .

Preparation Methods

The synthesis of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the methyl group and form the hydrochloride salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group into a hydroxyl or carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves its incorporation into DNA, where it can affect gene expression by altering the methylation pattern. The labeled isotopes allow researchers to track and study these modifications using various analytical techniques. The molecular targets include DNA methyltransferases, which are enzymes responsible for adding methyl groups to cytosine residues in DNA .

Comparison with Similar Compounds

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:

    5-Methyl Cytosine:

    5-Hydroxymethyl Cytosine: Another modified cytosine base involved in DNA methylation studies.

    5-Formyl Cytosine: A derivative formed through the oxidation of 5-Methyl Cytosine.

These compounds share similar chemical structures but differ in their specific modifications and applications, highlighting the unique utility of this compound in isotopic labeling studies .

Properties

IUPAC Name

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMULVRPAUPJT-OULABZQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([15NH][13C](=O)[15N]=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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